REACTION_SMILES
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[I:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[c:7](=[O:15])[c:8]([C:12]([OH:13])=[O:14])[cH:9][nH:10][c:11]12.[c:16]1([O:17][c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[cH:24][cH:25][cH:26][cH:27][cH:28]1>>[I:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[c:7](=[O:15])[cH:8][cH:9][nH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1c[nH]c2c(I)cccc2c1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(Oc2ccccc2)cc1
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Name
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Type
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product
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Smiles
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O=c1cc[nH]c2c(I)cccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |